2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thioether-linked acetamide moiety bearing an ortho-tolyl (o-tolyl) substituent. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in oncology and kinase inhibition, due to its ability to mimic purine bases and interact with enzymatic active sites . The 3,4-dimethoxyphenyl group enhances lipophilicity and may contribute to π-π stacking interactions in target binding, while the o-tolyl acetamide side chain introduces steric and electronic effects that modulate selectivity and potency .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-6-4-5-7-16(14)23-20(28)13-31-21-11-10-19-24-25-22(27(19)26-21)15-8-9-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKSXLMZUJPVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA. This suggests that the compound may interact with DNA in a similar manner.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells.
Result of Action
The result of the compound’s action on cells could be the inhibition of cell proliferation, particularly in cancer cells. This is due to the potential disruption of DNA processes, leading to cell cycle arrest and apoptosis.
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a novel organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential against various diseases.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo-pyridazine core , which is known for its diverse biological activities.
- A dimethoxyphenyl group that may enhance solubility and biological interactions.
- An o-tolyl acetamide moiety , which could influence pharmacokinetics and pharmacodynamics.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of similar triazolo-pyridazine derivatives. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 1.06 to 2.73 μM, indicating potent anti-cancer activity .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
The biological evaluation indicated that the compounds could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, suggesting a mechanism involving cell cycle regulation and apoptosis induction .
The mechanism of action for triazolo-pyridazine derivatives is believed to involve:
- Inhibition of c-Met kinase , a receptor tyrosine kinase implicated in cancer progression and metastasis. The most potent compounds showed IC50 values comparable to established inhibitors like Foretinib .
- Interaction with apoptotic pathways , leading to increased apoptosis in cancer cells.
Case Studies
Several studies have highlighted the potential applications of triazolo-pyridazine derivatives in cancer therapy:
- Cytotoxic Activity Against Cancer Cell Lines : A study reported that derivatives exhibited moderate to high cytotoxicity against multiple cancer cell lines with promising IC50 values .
- Inhibition of Kinase Activity : Research demonstrated that certain derivatives effectively inhibited c-Met kinase activity, which is crucial for tumor growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following table summarizes structurally related compounds and their properties based on available evidence:
Comparative Analysis
Substituent Effects on Bioactivity The 3,4-dimethoxyphenyl group in the target compound likely enhances binding to hydrophobic pockets in kinases compared to the 3-methyl substituent in the Lin-28-targeting analogue . This is supported by SAR studies showing that bulkier aromatic groups improve affinity for ATP-binding domains .
Physical Properties
- Melting points for triazolopyridazine derivatives vary significantly with substitution. For example:
- (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b): 253–255°C .
- The target compound’s melting point is unreported but predicted to be lower due to the flexible thioacetamide linker .
Biological Activity The Lin-28-targeting analogue (N-methyl-N-[3-(3-methyltriazolopyridazinyl)phenyl]acetamide) reduces tumorsphere formation by 60% in CSC models, while simpler analogues (e.g., N-[4-(3-methyltriazolopyridazinyl)phenyl]acetamide) show minimal activity . This highlights the importance of substituent complexity for efficacy.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions starting with precursor molecules like 3,4-dimethoxyphenyl derivatives and pyridazine intermediates. Critical steps include:
- Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aromatic substituents to the triazolo-pyridazine core.
- Thioether formation : React the pyridazine intermediate with thioacetamide derivatives under basic conditions (e.g., NaH in DMF) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust reaction temperature (typically 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yield (>60%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and detect impurities. For example, the o-tolyl group’s methyl protons appear as a singlet at ~2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z ~480).
- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry if single crystals are obtainable .
Q. How to design initial biological activity assays for this compound?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™). Include staurosporine as a positive control .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Normalize results against cisplatin .
- Solubility optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How to optimize reaction conditions when yield and purity data contradict theoretical predictions?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to test variables (temperature, solvent, catalyst). For example, a 2³ factorial design (80°C vs. 120°C; DMF vs. THF; 5 mol% vs. 10 mol% Pd) identifies optimal conditions .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates). Adjust protecting groups (e.g., Boc for amines) to suppress unwanted reactions .
- Scale-up adjustments : Transition from batch to flow chemistry for improved heat transfer and reproducibility .
Q. How to resolve contradictions in structure-activity relationship (SAR) data across similar compounds?
- Methodological Answer :
- Data validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Molecular docking : Perform in silico docking (AutoDock Vina) to compare binding poses. For example, analyze if the 3,4-dimethoxyphenyl group enhances π-π stacking with kinase active sites .
- Metabolite profiling : Use hepatic microsomes to assess metabolic stability. Inactive metabolites may explain discrepancies in cellular vs. enzymatic assays .
Q. What strategies are effective for structural modification to enhance target selectivity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the thioether with sulfone (-SO₂-) to improve metabolic stability while retaining binding affinity .
- Fragment-based design : Synthesize truncated analogs (e.g., remove o-tolyl group) to identify critical pharmacophores. Use SPR to measure binding kinetics .
- Proteome-wide profiling : Employ kinome-wide screening (e.g., KINOMEscan) to assess off-target effects. Prioritize modifications that reduce interaction with non-target kinases (e.g., CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
